Carbonyl Regiochemistry Drives DHFR Inhibitor Potency — 7-One vs 4-One Scaffold Comparison
The thiazolo[4,5-d]pyridazin-7(6H)-one scaffold positions the carbonyl at C7, enabling a distinct hydrogen-bond network with DHFR active-site residues compared to the 4-one regioisomer. When the active monocyclic 1,3-thiazole analog 13 (DHFR IC₅₀ 0.05 μM) was elaborated into thiazolo[4,5-d]pyridazin-4(5H)-one derivatives 18 and 19, DHFR inhibitory activity decreased [1]. This contrasts with the 7-one series, where the carbonyl orientation preserves key N1-pyridazine–Glu30 and C=O–Trp24/Arg70/Lys64 interactions, maintaining productive binding geometry [2]. The regioisomeric difference in carbonyl placement thus directly determines whether scaffold elaboration from monocyclic to bicyclic results in a potency gain or loss.
| Evidence Dimension | DHFR inhibitory activity following ring annexation of monocyclic 1,3-thiazole |
|---|---|
| Target Compound Data | Thiazolo[4,5-d]pyridazin-7(6H)-one core: retains N1-pyridazine hydrogen bond with Glu30 and C=O interaction with Trp24 (molecular modeling data) |
| Comparator Or Baseline | Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives (18, 19): decreased DHFR inhibition vs monocyclic precursor 13 (IC₅₀ 0.05 μM) |
| Quantified Difference | 4-one bicyclic derivatives lose potency relative to monocyclic precursor; 7-one scaffold preserves productive binding orientation via opposite carbonyl placement |
| Conditions | In vitro DHFR enzyme inhibition assay; molecular docking using Discovery Studio 2.5 with CHARMm forcefield against human DHFR |
Why This Matters
Researchers synthesizing DHFR-targeted libraries must select the 7-one scaffold to maintain the hydrogen-bond network with Glu30 and Trp24; the 4-one regioisomer disrupts these interactions and reduces inhibitory potency.
- [1] Ewida MA et al. Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone as a new scaffold of DHFR inhibitors. Bioorg Chem. 2018;80:11-23. Ring annexation of monocyclic 13 → bicyclic 18,19 decreased DHFR inhibition activity. View Source
- [2] Ewida MA et al. Bioorg Chem. 2018;80:11-23. Molecular modeling: N1 of pyridazine H-bonds with Glu30; C=O with Trp24, Arg70, or Lys64; π-cation with Arg22; π-π with Phe31. View Source
